Product packaging for 3-Bromo-2-methoxy-5-methylbenzaldehyde(Cat. No.:CAS No. 1224604-15-2)

3-Bromo-2-methoxy-5-methylbenzaldehyde

Cat. No.: B090396
CAS No.: 1224604-15-2
M. Wt: 229.07 g/mol
InChI Key: CDYURHDIJQGOMM-UHFFFAOYSA-N
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Description

Significance and Research Context of Aromatic Aldehydes

Aromatic aldehydes are a class of organic compounds characterized by an aldehyde functional group (–CHO) directly attached to an aromatic ring. numberanalytics.com This structural feature imparts a unique blend of reactivity, making them cornerstone building blocks in organic synthesis. numberanalytics.comnih.gov They are pivotal intermediates in the production of a vast array of chemicals, including pharmaceuticals, agrochemicals, dyes, fragrances, and polymers. numberanalytics.comfiveable.menumberanalytics.comchemicalbull.com

The aldehyde group is highly reactive and participates in a wide range of chemical transformations. It can undergo nucleophilic addition reactions, condensations (such as the Claisen-Schmidt condensation to form cinnamaldehydes), and oxidations to form carboxylic acids. numberanalytics.comchemcess.com This versatility allows chemists to construct complex molecular architectures. numberanalytics.com For instance, aromatic aldehydes are key starting materials in the synthesis of Schiff bases, indoles, and chalcones, many of which are of medicinal importance. wisdomlib.orgresearchgate.net Their utility extends to being precursors for vital drugs like chloramphenicol (B1208) and ephedrin. chemcess.com The presence of the aromatic ring also allows for electrophilic substitution reactions, further expanding their synthetic potential. chemcess.comchemicalbook.com

Halogenated Benzaldehydes as Strategic Synthons in Organic Chemistry

The introduction of a halogen atom, such as bromine, onto a benzaldehyde (B42025) ring significantly enhances its utility as a synthetic intermediate, or "synthon." mdpi.com Halogenated benzaldehydes are prized for their dual reactivity: the aldehyde group can be transformed as previously described, while the carbon-halogen bond provides a reactive site for a different set of powerful reactions, most notably metal-catalyzed cross-coupling reactions.

Reactions like the Suzuki, Heck, and Sonogashira couplings, which form new carbon-carbon bonds, frequently employ aryl halides as key substrates. wikipedia.org The bromine atom on a benzaldehyde can be selectively replaced with a wide variety of other functional groups, including alkyl, alkenyl, alkynyl, or aryl moieties. wikipedia.orgacs.org This capability is fundamental to modern organic synthesis, enabling the modular construction of complex molecules from simpler, readily available fragments. The strategic placement of a halogen allows for late-stage functionalization, a technique often used in medicinal chemistry to create libraries of related compounds for biological screening. Furthermore, the electron-withdrawing nature of halogens can influence the reactivity of the aromatic ring and the aldehyde group itself, providing chemists with another layer of control over synthetic outcomes. mdpi.com

Overview of Academic Research Trajectories for 3-Bromo-2-methoxy-5-methylbenzaldehyde

The specific compound, this compound, serves as a highly specialized building block, primarily utilized in the synthesis of complex heterocyclic compounds with potential biological activity. Its distinct substitution pattern makes it an ideal starting material for constructing molecules with precisely defined three-dimensional structures.

A significant area of research involving this compound is in the synthesis of novel inhibitors for biological targets. For example, it has been used as a key intermediate in the development of potent and selective inhibitors of human lactate (B86563) dehydrogenase (LDH), an enzyme implicated in cancer metabolism. In one multi-step synthesis, the aldehyde was first reacted with another molecule in a Pictet-Spengler reaction, a process that forms a new heterocyclic ring system. The resulting intermediate then underwent a Suzuki cross-coupling reaction, where the bromine atom was replaced with a different aromatic group to build the final, complex inhibitor molecule.

Another key research trajectory for this compound is its use in the synthesis of compounds targeting G-protein coupled receptors (GPCRs). Researchers have employed it as a foundational fragment in the creation of novel antagonists for the P2Y12 receptor, a target for antiplatelet drugs. In these synthetic pathways, the aldehyde functionality is often converted into another group, while the bromine atom is used as a handle for introducing molecular diversity through cross-coupling reactions. This allows for the systematic modification of the compound's structure to optimize its binding affinity and selectivity for the receptor.

The table below provides a summary of key properties for this compound.

PropertyValue
Chemical Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS Number 136113-77-8
Appearance White to off-white solid
Primary Use in Research Intermediate in organic synthesis

Detailed research findings show its application in constructing complex molecular frameworks. The strategic positioning of the bromo, methoxy (B1213986), and methyl groups influences the electronic and steric properties of the molecule, guiding the outcomes of subsequent reactions. The methoxy group, for instance, can direct metallation reactions to specific positions on the aromatic ring, while the bromine atom provides a reliable site for palladium-catalyzed bond formation. This level of control is crucial for the efficient and predictable synthesis of target molecules in pharmaceutical and materials science research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO2 B090396 3-Bromo-2-methoxy-5-methylbenzaldehyde CAS No. 1224604-15-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-methoxy-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-3-7(5-11)9(12-2)8(10)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYURHDIJQGOMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201282243
Record name 3-Bromo-2-methoxy-5-methylbenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224604-15-2
Record name 3-Bromo-2-methoxy-5-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1224604-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methoxy-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 3 Bromo 2 Methoxy 5 Methylbenzaldehyde

Established Synthetic Pathways

Established synthetic pathways for aromatic aldehydes typically rely on classical electrophilic aromatic substitution reactions, such as bromination and formylation, or multi-step sequences that build the molecule from simpler precursors.

Bromination Strategies

A direct approach to synthesizing 3-Bromo-2-methoxy-5-methylbenzaldehyde is the electrophilic bromination of the precursor 2-methoxy-5-methylbenzaldehyde. In this substrate, the regiochemical outcome of the bromination is dictated by the directing effects of the existing substituents. The methoxy (B1213986) group (-OCH₃) is a strongly activating ortho-, para-director, the methyl group (-CH₃) is a moderately activating ortho-, para-director, and the aldehyde group (-CHO) is a deactivating meta-director.

The most powerful activating group, the methoxy group at C2, directs electrophilic attack to the C3 (ortho) and C5 (para) positions. The para position (C5) is already occupied by the methyl group. Therefore, bromination is strongly favored at the C3 position, which is also meta to the deactivating aldehyde group, making this a synthetically viable route. Various brominating agents can be employed for such transformations, each with different reactivities and selectivities.

Table 1: Comparison of Brominating Agents for Aromatic Compounds

Brominating AgentTypical ConditionsAdvantagesPotential Challenges
Br₂ in Acetic AcidRoom temperature or gentle heatingCost-effective, straightforwardCan lead to over-bromination, corrosive
N-Bromosuccinimide (NBS)Radical initiator (AIBN) or acid catalyst (e.g., silica)Milder than Br₂, higher selectivity, easier to handleHigher cost, requires initiation
Br₂ with Lewis Acid (e.g., FeBr₃)Inert solvent (e.g., CH₂Cl₂, CCl₄)Increases electrophilicity of bromine for less activated ringsHarsh conditions, potential for side reactions
I₂O₅-KBr in WaterAqueous medium, often heatedEnvironmentally benign ("green") conditionsMay require specific substrate solubility

The choice of reagent would depend on the need to control the reaction's exothermicity and prevent potential side reactions, such as oxidation of the aldehyde group.

Formylation Approaches

An alternative strategy involves introducing the formyl group onto a pre-functionalized benzene (B151609) ring, such as 2-bromo-1-methoxy-4-methylbenzene. Several classical formylation methods could be considered for this transformation. However, achieving the desired regioselectivity is a primary challenge, as the substitution pattern of the precursor will direct the position of the incoming formyl group.

For 2-bromo-1-methoxy-4-methylbenzene, the powerful ortho-, para-directing methoxy group would favor formylation at the C6 position (para to the methoxy group), not the desired C1 position. Therefore, standard electrophilic formylation methods are unlikely to be successful.

Table 2: Classical Formylation Methods and Regioselectivity Issues

Formylation MethodReagentsDescriptionPredicted Outcome for 2-bromo-1-methoxy-4-methylbenzene
Gattermann-Koch ReactionCO, HCl, AlCl₃/CuClDirect formylation of arenes. Not suitable for phenols or ethers.Not applicable due to the methoxy group.
Vilsmeier-Haack ReactionDMF or N-methylformanilide, POCl₃Effective for electron-rich aromatic compounds.Likely formylation at C6, para to the activating methoxy group.
Rieche FormylationDichloromethyl methyl ether (Cl₂CHOCH₃), Lewis acid (e.g., TiCl₄, SnCl₄)A versatile method for formylating activated aromatic rings. researchgate.netprepchem.comLikely formylation at C6, para to the activating methoxy group.
Duff ReactionHexamethylenetetramine (HMTA), acidPrimarily used for phenols, requires strong activation.Not suitable for the anisole-based precursor.

Due to these regioselectivity challenges, classical formylation is not the preferred route for this specific target unless a starting material with a different substitution pattern is used. More advanced regioselective methods are generally required.

Multi-step Convergent Syntheses

Multi-step linear or convergent syntheses offer greater control over the final substitution pattern by building the molecule sequentially. libretexts.org A plausible multi-step synthesis for this compound could start from a simpler, commercially available precursor like 4-methylphenol (p-cresol).

A hypothetical synthetic route could be:

Methoxylation: Protection of the phenolic hydroxyl group of p-cresol (B1678582) as a methyl ether to form 4-methylanisole.

Ortho-Bromination: Introduction of a bromine atom. The methoxy group directs ortho to itself, leading to 2-bromo-4-methylanisole.

Directed Lithiation and Formylation: Introduction of the formyl group at the C1 position. This step requires a regioselective method, such as directed ortho-metalation, where the methoxy group directs lithiation to the adjacent C1 position, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Oxidation (if necessary): If the formylation step involves creating an alcohol (e.g., quenching with paraformaldehyde), a subsequent oxidation step would be needed to furnish the final aldehyde.

This approach, while longer, avoids the regioselectivity problems of direct bromination or formylation on a highly substituted ring and is a common strategy for producing complex aromatic compounds.

Advanced Synthetic Approaches

Modern synthetic organic chemistry offers powerful tools for overcoming the limitations of classical methods, particularly concerning chemo- and regioselectivity.

Transition Metal-Catalyzed Coupling Reactions for this compound

While transition metal-catalyzed coupling reactions like the Suzuki-Miyaura coupling are exceptionally powerful for creating C-C bonds, their application for the direct synthesis of this compound is not straightforward. These reactions are typically used to couple an aryl halide with a boronic acid or ester. A hypothetical, albeit complex, strategy could involve a coupling reaction to build a substituted biaryl precursor, which is then cleaved or further modified to reveal the desired benzaldehyde (B42025).

A more relevant discussion involves using the target molecule itself as a building block in subsequent coupling reactions. The presence of the bromine atom at the C3 position makes this compound an ideal substrate for Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig couplings to generate more complex derivatives, where the bromine is replaced by an aryl, vinyl, alkynyl, or amino group, respectively.

Should one wish to construct the core via coupling, a two-step, one-pot reduction/cross-coupling procedure could be envisioned. rug.nlacs.orgresearchgate.net This might involve preparing a Weinreb amide precursor, such as 3-bromo-2-methoxy-5-methyl-N-methoxy-N-methylbenzamide, and then using a palladium catalyst to couple it with an organometallic reagent after in-situ reduction to a stable hemiaminal intermediate.

Table 3: Potential Catalytic Systems for Suzuki-Miyaura Coupling

Catalyst PrecursorLigandBaseTypical Solvent
Pd(PPh₃)₄Triphenylphosphine (integral)Na₂CO₃, K₂CO₃, Cs₂CO₃Toluene, Dioxane, DMF
Pd(OAc)₂SPhos, XPhos, RuPhosK₃PO₄, K₂CO₃Toluene/Water, Dioxane
PdCl₂(dppf)dppf (integral)K₂CO₃, CsFDMF, DME

Chemo- and Regioselective Synthesis Protocols

Achieving the specific 1,2,3,5-substitution pattern of the target molecule is a significant challenge that can be addressed by advanced chemo- and regioselective protocols.

Directed ortho-Metalation (DoM): This is one of the most powerful strategies for regioselective functionalization of aromatic rings. A directing metalation group (DMG) on the ring coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation (lithiation) to the adjacent ortho position. For the synthesis of this compound, the methoxy group in a precursor like 2-methoxy-5-methylanisole can act as a DMG, directing lithiation to the C3 position. Subsequent quenching with an electrophilic bromine source (e.g., C₂Br₂Cl₄ or Br₂) would install the bromine atom with high regioselectivity. The final formyl group could then be introduced via a second DoM or by formylation of a lithiated species generated through halogen-metal exchange.

Transition Metal-Catalyzed C-H Activation: This rapidly evolving field provides another route to highly regioselective synthesis. acs.org A directing group is used to guide a transition metal catalyst (commonly palladium, rhodium, or ruthenium) to cleave a specific C-H bond and replace it with a new functional group. researchgate.netbeilstein-journals.orgresearchgate.net A plausible strategy could involve:

Starting with a precursor like 2-methoxy-5-methylbenzoic acid.

Converting the acid to a directing group, such as a picolinamide (B142947) or an 8-aminoquinoline (B160924) amide.

Performing a palladium-catalyzed C-H bromination, where the directing group would force the reaction to occur at the ortho C-H bond (the C3 position).

Finally, removing the directing group and converting the functional group back to an aldehyde.

These advanced methods, while often requiring more steps for installing and removing directing groups, offer unparalleled control over regioselectivity, making them highly valuable for the synthesis of complex molecules like this compound.

Green Chemistry Principles and Sustainable Synthesis

The growing emphasis on environmentally benign chemical processes has spurred the adoption of green chemistry principles in the synthesis of fine chemicals like this compound. Key areas of focus include the use of safer reagents and solvents, minimizing waste, and improving energy efficiency.

One of the primary routes to this compound likely involves the methylation of a phenolic precursor, 3-bromo-2-hydroxy-5-methylbenzaldehyde. Traditional methylating agents such as dimethyl sulfate (B86663) and methyl iodide are effective but pose significant health and environmental risks due to their high toxicity and volatility. A greener alternative that has gained traction is dimethyl carbonate (DMC). nih.gov DMC is a non-toxic, biodegradable reagent that offers a safer profile. youtube.comyoutube.com When used in conjunction with a base, it can efficiently methylate phenols, producing methanol (B129727) and carbon dioxide as benign byproducts. youtube.com The reaction can often be carried out under milder conditions, reducing energy consumption. researchgate.net

Another key reaction in the potential synthesis is bromination. Traditional methods often employ elemental bromine, a hazardous and corrosive substance. nih.gov Modern approaches favor the use of N-bromosuccinimide (NBS) as a brominating agent. acs.org NBS is a solid, making it easier and safer to handle than liquid bromine. Furthermore, electrochemical bromination presents a promising sustainable alternative. nih.govresearchgate.net This method generates the brominating species in situ from bromide salts, avoiding the direct use of hazardous bromine and often proceeding with high efficiency under ambient conditions. nih.govresearchgate.net

The choice of solvent is another critical aspect of green synthesis. Replacing hazardous chlorinated solvents with more environmentally friendly options like supercritical carbon dioxide or bio-based solvents can significantly reduce the environmental impact of the process. youtube.com While specific studies on the synthesis of this compound using these green solvents are not yet prevalent, the principles are widely applicable to the synthesis of substituted benzaldehydes.

To enhance the efficiency and sustainability of the methylation step, phase-transfer catalysis (PTC) can be employed. nih.govzenodo.org PTC facilitates the reaction between reactants in different phases (e.g., a solid base and an organic substrate), often leading to faster reaction rates, milder reaction conditions, and reduced solvent usage. nih.gov The use of polymer-bound catalysts can further simplify the process by allowing for easy separation and recycling of the catalyst. nih.gov

The table below summarizes some green chemistry considerations for the potential synthetic steps.

Synthetic StepConventional MethodGreen AlternativeAdvantages of Green Alternative
Methylation Dimethyl sulfate, Methyl iodideDimethyl carbonate (DMC)Non-toxic, biodegradable, benign byproducts. nih.gov
Bromination Elemental BromineN-Bromosuccinimide (NBS), Electrochemical brominationSafer handling, in-situ generation of reagent. acs.orgnih.gov
Catalysis Homogeneous catalystsPhase-transfer catalysts (especially polymer-bound)Milder conditions, catalyst recyclability, reduced waste. nih.gov

Process Optimization and Scalability Considerations for this compound

The successful transition of a synthetic route from the laboratory to an industrial scale requires careful process optimization and a thorough evaluation of scalability factors. For the synthesis of this compound, key considerations include reaction kinetics, thermal safety, and purification methods.

Route Optimization:

A plausible and efficient route for the synthesis of this compound is the methylation of commercially available 3-bromo-2-hydroxy-5-methylbenzaldehyde. Optimization of this step would involve a systematic study of various parameters to maximize yield and purity while minimizing reaction time and cost.

Key Optimization Parameters for Methylation:

ParameterVariables to InvestigateDesired Outcome
Methylating Agent Dimethyl carbonate vs. other green methylating agentsHigh yield, selectivity, and safety profile.
Base K₂CO₃, Cs₂CO₃, organic basesHigh reactivity, low cost, and ease of removal.
Catalyst Different phase-transfer catalysts (e.g., TBAB, Aliquat 336)High catalytic activity, stability, and recyclability.
Solvent Toluene, DMF, greener alternativesGood solubility of reactants, high reaction rate, and ease of recovery.
Temperature Range from room temperature to refluxOptimal balance between reaction rate and prevention of side reactions.
Reaction Time Monitored by techniques like TLC or HPLCShortest time to achieve maximum conversion.

Another potential synthetic route involves the bromination of 2-methoxy-5-methylbenzaldehyde. Optimization of this electrophilic aromatic substitution would focus on achieving high regioselectivity to obtain the desired 3-bromo isomer.

Key Optimization Parameters for Bromination:

ParameterVariables to InvestigateDesired Outcome
Brominating Agent NBS, dibromoisocyanuric acid, electrochemical methodsHigh regioselectivity for the 3-position, safety, and cost-effectiveness.
Catalyst/Initiator Acid catalysts (for NBS), radical initiatorsEnhanced reaction rate and selectivity.
Solvent Acetonitrile, acetic acid, halogenated solventsOptimal solubility and reaction medium for the desired pathway.
Temperature Low to ambient temperaturesControl of exotherms and minimization of byproducts.

Scalability Considerations:

Scaling up the synthesis of this compound introduces several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Thermal Safety: Both methylation and bromination reactions can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. acs.org Thermal hazard analysis using techniques like reaction calorimetry is essential to understand the thermal profile of the reactions and to design appropriate cooling systems. acs.org For brominations using reagents like NBS, careful control of the addition rate is necessary to manage the heat generated. novartis.com

Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in large reactors. In heterogeneous reactions, such as those employing a solid base or a phase-transfer catalyst, poor mixing can lead to localized "hot spots" and reduced reaction rates. The choice of reactor design and agitation speed is critical.

Downstream Processing and Purification: The isolation and purification of the final product can be a significant bottleneck in a large-scale process. The choice of purification method (e.g., crystallization, distillation) will depend on the physical properties of this compound and the impurity profile. Developing a robust crystallization process is often preferred for large-scale production due to its efficiency and cost-effectiveness.

Waste Management: Large-scale synthesis generates significant amounts of waste. A scalable process should incorporate strategies for waste minimization and treatment. This includes solvent recycling, recovery and reuse of catalysts, and neutralization of acidic or basic waste streams.

By carefully considering these optimization and scalability factors, a robust and sustainable manufacturing process for this compound can be developed.

Chemical Reactivity and Derivatization Strategies of 3 Bromo 2 Methoxy 5 Methylbenzaldehyde

Electrophilic and Nucleophilic Reactions

The electronic properties of the aromatic ring in 3-Bromo-2-methoxy-5-methylbenzaldehyde are influenced by the interplay of the electron-donating methoxy (B1213986) and methyl groups and the electron-withdrawing aldehyde and bromo groups. This electronic environment dictates the regioselectivity and feasibility of electrophilic and nucleophilic reactions.

Substitution Reactions (e.g., Nucleophilic Displacement of Bromine)

The bromine atom on the aromatic ring of this compound is a versatile handle for the introduction of new functional groups through substitution reactions. While direct nucleophilic aromatic substitution is generally challenging on unactivated aryl halides, palladium-catalyzed cross-coupling reactions provide efficient pathways for the displacement of the bromide.

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This strategy can be employed to introduce a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position of the benzaldehyde (B42025). The general reaction conditions tolerate a broad range of functional groups, making it a highly versatile transformation. researchgate.netamazonaws.com

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a key transformation. This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine in the presence of a suitable base and phosphine ligand. This allows for the synthesis of a diverse array of aniline derivatives from this compound. The choice of ligand is crucial for the success of the reaction and can be tailored to the specific amine coupling partner. chemicalbook.combyjus.com

The following table summarizes representative conditions for these cross-coupling reactions, though specific optimization for this compound would be necessary.

ReactionCoupling PartnerCatalyst SystemBaseSolventProduct Type
Suzuki-Miyaura CouplingArylboronic acidPd(OAc)2 / Phosphine ligandK2CO3, Cs2CO3Toluene, DioxaneBiaryl derivative
Buchwald-Hartwig AminationPrimary/Secondary AminePd2(dba)3 / Phosphine ligandNaOtBu, K3PO4Toluene, THFAryl amine

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde functional group is readily susceptible to both oxidation and reduction, providing access to carboxylic acids and alcohols, respectively. These transformations are fundamental in modifying the core structure of this compound for further synthetic elaborations.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using a variety of oxidizing agents. A common and effective reagent for this transformation is potassium permanganate (KMnO4) in a basic solution. The reaction proceeds through a permanganate ester intermediate, which then collapses to the carboxylate, followed by acidic workup to yield the carboxylic acid. Other oxidizing agents such as chromium trioxide (CrO3) in the Jones reagent can also be employed. alchempharmtech.com

Reduction: The aldehyde group is easily reduced to a primary alcohol. Sodium borohydride (NaBH4) is a mild and selective reducing agent that is commonly used for this purpose. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, and proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.orgambeed.com Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can also be used, but it is less selective and requires anhydrous conditions.

The following table outlines typical conditions for the oxidation and reduction of the aldehyde group.

TransformationReagentSolventProduct
OxidationKMnO4aq. NaOH, then H+3-Bromo-2-methoxy-5-methylbenzoic acid
ReductionNaBH4Methanol or Ethanol(3-Bromo-2-methoxy-5-methylphenyl)methanol

Condensation and Imine Formation Reactions (e.g., Schiff Base Formation)

The electrophilic nature of the aldehyde carbon in this compound makes it a prime candidate for condensation reactions with various nucleophiles. These reactions are essential for extending the carbon skeleton and introducing nitrogen-containing functionalities.

Schiff Base Formation: One of the most fundamental reactions of aldehydes is their condensation with primary amines to form imines, also known as Schiff bases. This reaction typically proceeds under mild conditions, often with acid or base catalysis, and involves the formation of a carbinolamine intermediate followed by dehydration. The resulting Schiff bases are versatile intermediates in their own right and can be used in the synthesis of various heterocyclic compounds or be reduced to form secondary amines. chemcd.comresearchgate.net

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst like piperidine or an amine salt. The reaction leads to the formation of a new carbon-carbon double bond and is a valuable tool for the synthesis of α,β-unsaturated compounds. libretexts.org

Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. The reaction proceeds through a betaine or an oxaphosphetane intermediate to yield the alkene and triphenylphosphine oxide. The geometry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.

Below is a table summarizing these condensation reactions.

ReactionReagentCatalystProduct Type
Schiff Base FormationPrimary Amine (e.g., Aniline)Acetic AcidImine (Schiff Base)
Knoevenagel CondensationActive Methylene Compound (e.g., Malononitrile)Piperidineα,β-Unsaturated dinitrile
Wittig ReactionPhosphorus Ylide (e.g., Ph3P=CH2)-Alkene

Cycloaddition and Rearrangement Reactions

While less common for simple benzaldehydes, the functional groups present in this compound can participate in or influence cycloaddition and rearrangement reactions, leading to more complex molecular architectures.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of an aldehyde with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form a formate ester, which can then be hydrolyzed to a phenol. In the case of this compound, this would lead to the formation of 3-bromo-2-methoxy-5-methylphenol. The reaction proceeds via the Criegee intermediate, and the migratory aptitude of the substituents on the carbonyl group determines the product. For aldehydes, the hydrogen atom has a high migratory aptitude.

Functional Group Interconversions for Advanced Building Blocks

The strategic interconversion of the functional groups in this compound can generate a variety of advanced building blocks for more complex synthetic targets.

For instance, the aldehyde can be converted to a cyano group through the formation of an oxime followed by dehydration. The bromo group can be transformed into an organolithium or Grignard reagent, which can then be used in a wide range of carbon-carbon bond-forming reactions. The methoxy group can potentially be cleaved to a hydroxyl group, opening up further derivatization possibilities. These interconversions significantly expand the synthetic utility of the parent molecule.

Applications of 3 Bromo 2 Methoxy 5 Methylbenzaldehyde in Advanced Chemical Fields

Medicinal Chemistry and Pharmaceutical Intermediates

The unique substitution pattern of 3-Bromo-2-methoxy-5-methylbenzaldehyde makes it an attractive starting material for the creation of intricate molecular architectures tailored for biological applications. The interplay of its functional groups allows for a variety of chemical transformations, paving the way for the development of novel therapeutic agents and molecular probes.

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. This compound is described as a versatile small molecule scaffold, indicating its utility in constructing larger, more complex molecules that may exhibit biological activity. cymitquimica.com The aldehyde group serves as a key reaction site for forming new carbon-carbon or carbon-nitrogen bonds, which are fundamental to building diverse molecular frameworks.

For instance, aldehydes are common precursors in reactions like the Wittig, aldol, or Mannich reactions, which are staples in the synthesis of complex organic molecules. The bromine atom on the aromatic ring is also a crucial handle for modification. It can be readily used in cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce new aryl or vinyl groups, thereby expanding the molecular complexity and creating diverse libraries of compounds for biological screening.

While specific therapeutic agents derived directly from this compound are not extensively documented in publicly available literature, the broader class of substituted benzaldehydes is integral to pharmaceutical synthesis. Similar brominated and methoxylated benzaldehydes are known intermediates in the synthesis of biologically active compounds. mdpi.comresearchgate.netmdpi.com For example, related bromophenol derivatives have shown potential for drug development due to their antioxidant and anticancer activities. mdpi.com

The functional groups on this compound allow for its incorporation into heterocyclic systems, such as quinolines, benzodiazepines, or imidazoles, which are privileged scaffolds in drug discovery. The aldehyde can undergo condensation reactions with amines or active methylene (B1212753) compounds to form these important heterocyclic rings.

Ligands are molecules that bind to specific biological targets, such as proteins or enzymes, to elicit a therapeutic effect. The design of effective ligands requires precise control over the three-dimensional shape and electronic properties of the molecule. The substituents on this compound provide the necessary tools for such molecular engineering.

The methoxy (B1213986) and methyl groups can influence the conformation of the molecule and its ability to fit into a binding pocket. The bromine atom can act as a heavy atom for X-ray crystallography studies to determine the binding mode of the ligand, or it can be a site for further functionalization to improve binding affinity or selectivity. The aldehyde group itself can form hydrogen bonds or covalent linkages with the target protein, a strategy sometimes employed in drug design. For instance, a related compound, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, has been used to synthesize a benzimidazole-based ligand. sigmaaldrich.com

Material Science Innovations

The reactivity of this compound also lends itself to applications in material science, where well-defined molecular structures are required to achieve specific physical or chemical properties in the resulting materials.

Monomers are the fundamental building blocks of polymers. The aldehyde functionality and the bromine atom on this compound allow it to be incorporated into polymer chains through various polymerization techniques. For example, aldehydes can undergo polymerization with phenols to form phenolic resins, a class of durable thermosetting polymers.

Furthermore, the bromine atom can be converted into other functional groups, such as a vinyl or an acetylene (B1199291) group, via cross-coupling reactions. These new groups can then participate in polymerization reactions like radical polymerization or metathesis polymerization to create polymers with tailored properties. The rigid aromatic core of the monomer would contribute to the thermal stability and mechanical strength of the resulting polymer.

Beyond polymers, this compound can serve as a precursor for other advanced materials. The aromatic structure suggests potential applications in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to modify the molecule at multiple sites allows for the fine-tuning of its electronic properties, such as the energy levels of its molecular orbitals, which is crucial for these applications.

The presence of a bromine atom also opens up the possibility of forming organometallic complexes. These complexes can have interesting catalytic, optical, or magnetic properties, making them suitable for a range of advanced material applications.

Information on this compound in the Requested Fields is Not Publicly Available

Following a comprehensive search of scientific literature and patent databases, no specific research findings or detailed applications for the chemical compound This compound could be identified within the areas of agrochemical development or specific contributions to organic synthesis methodologies as outlined in the request.

The compound is listed by chemical suppliers as a versatile scaffold molecule, indicating its potential use in various synthetic processes. cymitquimica.com However, detailed scholarly articles or patents describing its direct application in the synthesis of agrochemical intermediates or the design of novel agrochemical compounds are not available in the public domain.

Similarly, while the functional groups present in this compound—an aryl bromide, an aldehyde, and an electron-rich aromatic ring—suggest its potential utility in various organic reactions, specific studies detailing its role in advancing organic synthesis methodologies could not be found. For instance, aryl bromides are commonly used in palladium-catalyzed cross-coupling reactions like the Heck or Suzuki reactions, but no examples specifically employing this compound have been documented in the available search results. organic-chemistry.org

Research on related but structurally distinct benzaldehyde (B42025) derivatives shows applications in diverse fields. For example, other isomers like 4-Bromo-2-methoxybenzaldehyde (B1278859) are noted as useful intermediates in the broader chemical industry. google.com Additionally, studies on different brominated phenols and benzaldehydes have been conducted for potential antioxidant, anticancer, or repellent activities. mdpi.comoup.com However, this information does not pertain to this compound and falls outside the strict scope of the requested article.

Due to the absence of specific, verifiable data for this compound in the requested advanced chemical fields, it is not possible to generate a scientifically accurate article that adheres to the provided outline.

Spectroscopic and Structural Elucidation of 3 Bromo 2 Methoxy 5 Methylbenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical structure determination, providing detailed information about the chemical environment of atomic nuclei. For 3-Bromo-2-methoxy-5-methylbenzaldehyde, specific data from ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be required for a complete assignment of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values, which correspond to the number of protons in a given signal. A predicted ¹H NMR spectrum would show distinct signals for the aldehydic proton, the aromatic protons, the methoxy (B1213986) protons, and the methyl protons. The coupling patterns between the aromatic protons would be particularly informative for confirming their substitution pattern on the benzene (B151609) ring. However, no experimental ¹H NMR data for this specific compound has been reported in the searched literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR spectra, especially for complex molecules.

Correlation Spectroscopy (COSY) would establish the connectivity between protons that are coupled to each other, primarily helping to trace the proton network within the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would reveal the direct one-bond correlations between protons and the carbon atoms they are attached to.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would show correlations between protons and carbons that are two or three bonds away, which is critical for establishing the connectivity across quaternary carbons and confirming the placement of the various substituents on the aromatic ring.

Without experimental data from these 2D NMR techniques, a definitive and complete assignment of the NMR spectra for this compound is not possible.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

For this compound, the IR and Raman spectra would be expected to show characteristic vibrational bands for:

The C=O stretching of the aldehyde group (typically a strong band in the IR spectrum around 1700 cm⁻¹).

The C-H stretching of the aldehyde group (appearing around 2850 and 2750 cm⁻¹).

The aromatic C=C stretching vibrations.

The C-O stretching of the methoxy group.

The C-H stretching and bending of the methyl and methoxy groups.

The C-Br stretching vibration, which would appear in the low-frequency region of the spectrum.

A comparative analysis of the IR and Raman spectra would provide complementary information due to their different selection rules. However, no published IR or Raman spectra for this compound could be located.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would provide a highly accurate measurement of the molecular mass of this compound. This allows for the determination of its elemental composition, which can be used to confirm the molecular formula (C₉H₉BrO₂). The presence of bromine would be readily identifiable from its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks of nearly equal intensity, separated by two mass units. While the theoretical molecular weight can be calculated, no experimental HRMS data has been found to confirm it.

Fragmentation Pattern Analysis

A detailed analysis of the mass spectrum for This compound would be presented here. This would involve the identification of the molecular ion peak (M⁺) and the subsequent fragmentation pathways that lead to the observed daughter ions. The analysis would aim to correlate the fragmentation pattern with the compound's structure, identifying characteristic losses of functional groups such as the formyl radical (-CHO), a methyl group (-CH₃), or a methoxy group (-OCH₃). The isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br) would be a key feature in identifying bromine-containing fragments.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

m/z Value Proposed Fragment Ion Possible Neutral Loss
228/230 [C₉H₉BrO₂]⁺ -
227/229 [C₉H₈BrO₂]⁺ H•
213/215 [C₈H₆BrO₂]⁺ CH₃•
199/201 [C₈H₆BrO]⁺ CHO•

This table is for illustrative purposes only and does not represent actual experimental data.

X-ray Diffraction (XRD) and Crystallographic Studies

This section would delve into the three-dimensional structure of This compound in the solid state, as determined by X-ray diffraction techniques.

Single Crystal X-ray Diffraction

Had a suitable single crystal of This compound been analyzed, this section would provide detailed crystallographic data. This would include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the number of molecules in the unit cell (Z). Furthermore, it would discuss key intramolecular features such as bond lengths, bond angles, and torsion angles, particularly around the benzaldehyde (B42025) core and its substituents. Intermolecular interactions, such as hydrogen bonding or halogen bonding, that dictate the crystal packing would also be analyzed.

Table 2: Hypothetical Single Crystal X-ray Diffraction Data for this compound

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 7.5
b (Å) 10.2
c (Å) 12.8
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 979.2

This table is for illustrative purposes only and does not represent actual experimental data.

Powder X-ray Diffraction

In the absence of a single crystal, powder X-ray diffraction (PXRD) could provide information about the crystalline nature of a bulk sample of This compound . This subsection would present the PXRD pattern, showing the diffraction peaks (2θ values) and their relative intensities. This data is useful for phase identification and for assessing the purity of the crystalline material.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This section would focus on the electronic transitions within the This compound molecule as revealed by UV-Vis spectroscopy. The analysis would detail the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε) values. The observed absorption bands would be assigned to specific electronic transitions, such as π → π* and n → π* transitions, associated with the aromatic ring and the carbonyl group of the aldehyde. The influence of the bromo, methoxy, and methyl substituents on the position and intensity of these absorption bands would be discussed in the context of auxochromic and bathochromic shifts.

Table 3: Hypothetical UV-Vis Spectroscopic Data for this compound in Ethanol

λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Electronic Transition
260 15,000 π → π*

This table is for illustrative purposes only and does not represent actual experimental data.

Computational Chemistry and Theoretical Investigations of 3 Bromo 2 Methoxy 5 Methylbenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. These calculations solve the Schrödinger equation for a given molecule, providing information about its electronic distribution and energy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. Despite its utility, a specific DFT study focused on 3-Bromo-2-methoxy-5-methylbenzaldehyde has not been identified in a comprehensive search of scientific literature. Such a study would typically calculate optimized molecular geometry, vibrational frequencies, and various electronic properties.

Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A detailed molecular orbital analysis, including the energies and spatial distributions of the HOMO and LUMO for this compound, is not available in published research.

HOMO-LUMO Characteristics of a Representative Molecule

Property Value
HOMO Energy Data not available
LUMO Energy Data not available

Spectroscopic Property Prediction and Validation

Computational methods, particularly DFT, are often employed to predict spectroscopic properties such as Infrared (IR), Raman, and UV-Visible spectra. These theoretical predictions can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental results. However, there are no published studies that specifically detail the prediction and validation of spectroscopic properties for this compound.

Molecular Modeling and Dynamics

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are invaluable for studying molecular conformations and reaction pathways.

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a molecule with rotatable bonds, such as the methoxy (B1213986) and aldehyde groups in this compound, this analysis is important for understanding its preferred three-dimensional structure. A formal conformational analysis of this specific compound has not been reported in the scientific literature.

Reaction Mechanism Studies

Theoretical studies can elucidate the step-by-step mechanism of chemical reactions, including the identification of transition states and the calculation of activation energies. Such investigations are critical for understanding how a molecule participates in chemical transformations. There are currently no specific computational studies on the reaction mechanisms involving this compound.

Structure-Activity Relationship (SAR) Modeling

The aldehyde group is a key functional feature, often acting as a reactive site and participating in interactions with biological macromolecules. nih.gov The reactivity of the aldehyde can be modulated by the electronic properties of the other substituents on the benzene (B151609) ring. Electron-withdrawing groups tend to increase the reactivity of the aldehyde group, while electron-donating groups may decrease it. learncbse.in

The bromine atom at the 3-position is an electron-withdrawing group and also increases the lipophilicity of the molecule. This enhancement in lipophilicity can facilitate the compound's ability to cross biological membranes, potentially increasing its bioavailability and interaction with intracellular targets. mdpi.com The position of the bromine atom also influences the electronic distribution across the aromatic ring, which can affect binding affinities with biological targets.

The methoxy group at the 2-position is generally considered an electron-donating group. The presence of a methoxy group is common in many biologically active compounds and approved drugs, where it can influence ligand-target binding, physicochemical properties, and metabolic pathways. nih.gov Its position ortho to the aldehyde group can also introduce steric effects that may influence the conformation of the aldehyde group and its accessibility for interactions.

The following interactive table summarizes the potential influence of each structural component of this compound on its biological activity based on general SAR principles.

Structural ComponentPositionPotential Influence on Biological Activity
Aldehyde Group1Primary site for interaction with biological targets; reactivity modulated by other substituents.
Bromo Group3Electron-withdrawing; increases lipophilicity, potentially enhancing membrane permeability and bioavailability.
Methoxy Group2Electron-donating; can influence binding affinity, metabolic stability, and introduce steric effects.
Methyl Group5Weakly electron-donating; contributes to lipophilicity and may affect metabolic stability.

Predictive Toxicology and Environmental Fate Modeling

In the absence of experimental data, computational models are employed to predict the toxicological profile and environmental fate of this compound. These predictions are based on its chemical structure and provide an initial assessment of its potential risks to human health and the environment.

Predictive Toxicology:

Computational toxicology models, such as those based on Quantitative Structure-Activity Relationships (QSAR), can estimate various toxicity endpoints. For aromatic compounds, toxicity is often related to their hydrophobicity and electronic properties. nih.gov The presence of a halogen (bromine) and an aldehyde functional group suggests potential for reactivity and toxicity. Aldehydes as a class can be reactive towards biological macromolecules, and some halogenated aromatic compounds are known for their persistence and toxicity.

Key predicted toxicological parameters include:

Acute Toxicity: Models may predict moderate oral toxicity based on the general toxicity of substituted benzaldehydes.

Mutagenicity/Genotoxicity: Predictions for mutagenicity would be based on structural alerts. While the core structure is not a classic mutagenic scaffold, the aldehyde group can be reactive with DNA, warranting computational assessment.

Dermal and Eye Irritation: Similar to many benzaldehyde (B42025) derivatives, it is predicted to be a skin and eye irritant.

Environmental Fate Modeling:

The environmental fate of a chemical is determined by its persistence, bioaccumulation potential, and mobility.

Persistence: The aromatic ring and the carbon-bromine bond suggest that the compound may be resistant to rapid degradation. Biotic degradation in soil and water is likely to be slow.

Bioaccumulation: The lipophilicity of the molecule, enhanced by the bromo and methyl groups, suggests a potential for bioaccumulation in aquatic organisms. The octanol-water partition coefficient (logP) is a key parameter in this prediction.

Mobility: The compound's mobility in soil will be influenced by its water solubility and tendency to adsorb to organic matter. Its moderate lipophilicity suggests it may have limited mobility in soil and a tendency to partition to sediment in aquatic environments.

The following interactive table provides a summary of the predicted toxicological and environmental fate parameters for this compound based on computational modeling principles.

ParameterPredicted OutcomeBasis for Prediction
Toxicology
Acute Oral ToxicityModerateGeneral toxicity of substituted aromatic aldehydes.
MutagenicityPossibleReactivity of the aldehyde functional group.
Skin IrritationIrritantCommon property of benzaldehyde derivatives.
Eye IrritationIrritantCommon property of benzaldehyde derivatives.
Environmental Fate
BiodegradabilityLow to ModeratePresence of a halogenated aromatic ring.
Bioaccumulation PotentialModerateLipophilic nature due to bromo and methyl groups.
Soil Mobility (Koc)Low to ModerateExpected to adsorb to soil organic matter.

Biological Activity and Mechanistic Studies of 3 Bromo 2 Methoxy 5 Methylbenzaldehyde and Its Analogs

Antimicrobial Activity Investigations

The antimicrobial potential of benzaldehyde (B42025) derivatives is a significant area of research. The presence of halogen and methoxy (B1213986) substituents on the benzene (B151609) ring is known to modulate the antimicrobial efficacy of these compounds.

Antibacterial Efficacy

Studies on various substituted benzaldehydes have demonstrated a range of antibacterial activities. For instance, the antibacterial properties of 2-hydroxy-4-methoxybenzaldehyde (B30951) have been investigated against several bacterial strains. This compound exhibited notable inhibitory effects, suggesting that the combination of hydroxyl and methoxy groups contributes to its antibacterial action. The proposed mechanism often involves the disruption of bacterial cell membranes and essential cellular processes.

Derivatives of 5-bromosalicylaldehyde (B98134) have also been synthesized and evaluated for their antimicrobial properties. These studies indicate that the bromo substituent, in conjunction with a hydroxyl group, can confer significant antibacterial activity. The electronic and steric properties of the substituents on the benzaldehyde ring play a crucial role in determining the spectrum and potency of the antibacterial effects. The investigation of various methoxy-substituted benzaldehyde derivatives has further highlighted the importance of the substitution pattern on antibacterial efficacy. For example, a study on 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone, derived from 4-methoxybenzaldehyde, showed moderate in vitro activity against different Salmonella species.

Table 1: Antibacterial Activity of Selected Benzaldehyde Analogs

Compound Test Organism MIC (µg/mL) Reference
2-Hydroxy-4-methoxybenzaldehyde Staphylococcus aureus 1024 cymitquimica.com
1-(4-Methoxybenzylidene)-4-methylthiosemicarbazone Salmonella typhi (ATCC 6539) 64 nih.gov
1-(4-Methoxybenzylidene)-4-methylthiosemicarbazone Salmonella paratyphi A 64 nih.gov
1-(4-Methoxybenzylidene)-4-methylthiosemicarbazone Salmonella typhimurium 64 nih.gov
1-(4-Methoxybenzylidene)-4-methylthiosemicarbazone Salmonella typhi 128 nih.gov

MIC: Minimum Inhibitory Concentration

Antifungal Properties

The antifungal activity of benzaldehydes is also influenced by their substitution patterns. Research has shown that certain substitutions on the aromatic ring can lead to potent antifungal effects. For example, studies on various benzaldehyde derivatives have identified that the presence and position of hydroxyl and methoxy groups can significantly affect their ability to inhibit fungal growth.

One study investigated the antifungal activity of redox-active benzaldehydes, revealing that their mechanism of action often involves the disruption of cellular antioxidation systems in fungi. This disruption of redox homeostasis can lead to fungal cell death. The structure-activity relationship analysis from such studies indicates that specific substitution patterns enhance this pro-oxidant effect, leading to more potent antifungal activity. For instance, the presence of an ortho-hydroxyl group on the benzaldehyde ring has been found to increase antifungal efficacy. Research on 3,5-dimethoxybenzaldehyde (B42067) has shown it to possess potent antifungal activity against filamentous fungi like Aspergillus and Penicillium species.

Table 2: Antifungal Activity of a Benzaldehyde Analog

Compound Test Organism MIC (mM) Reference

MIC: Minimum Inhibitory Concentration

Enzyme Inhibition Studies

Substituted benzaldehydes have been explored as inhibitors of various enzymes, with their inhibitory potential being highly dependent on the nature and position of the substituents.

Research has demonstrated that benzaldehyde and its derivatives can act as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. Benzaldehyde itself was found to inhibit mushroom tyrosinase, and further studies on substituted benzaldehydes indicated that the nature of the substituent at the C-4 position could alter the type of inhibition. For example, 4-penthylbenzaldehyde exhibited a full and mixed-type inhibition of diphenolase activity. This suggests that the hydrophobic interactions of the substituent with the enzyme's active site are crucial for inhibitory activity.

Furthermore, various benzaldehyde derivatives have been investigated as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase), enzymes that are key targets in the management of Alzheimer's disease. The inhibitory potency and selectivity of these compounds were found to be significantly influenced by the substituents on the benzaldehyde ring. For instance, the presence of hydroxyl and methoxy groups at different positions on the benzylidene moiety of synthesized indole-based compounds resulted in varied inhibitory activities against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE). Specifically, a para-hydroxy group was found to be favorable for hAChE inhibition, while methoxy substitutions were generally unfavorable for the activity of both enzymes.

Another study on benzimidazole-based substituted benzaldehyde derivatives also showed significant inhibitory potential against acetylcholinesterase and butyrylcholinesterase, with IC50 values in the micromolar to nanomolar range. The structure-activity relationship revealed that the position and nature of substituents like hydroxyl, methoxy, and methyl groups on the phenyl ring played a critical role in the inhibitory potency.

Table 3: Enzyme Inhibition by Selected Benzaldehyde Analogs

Compound Analog Class Enzyme Inhibition Data Reference
4-Substituted Benzaldehydes Mushroom Tyrosinase Varies with substituent (e.g., Benzaldehyde IC50 = 31.0 µM)
Indole-based benzylidene derivatives Human Acetylcholinesterase (hAChE) IC50 values vary with substitution (e.g., para-hydroxy derivative IC50 = 4.16 µM)
Indole-based benzylidene derivatives Human Butyrylcholinesterase (hBuChE) IC50 values vary with substitution
Benzimidazole-based substituted benzaldehydes Acetylcholinesterase IC50 values ranging from 0.050 to 25.30 µM

IC50: Half-maximal Inhibitory Concentration

Receptor Binding Affinity Research

Currently, there is a lack of specific research in the public domain detailing the receptor binding affinity of 3-Bromo-2-methoxy-5-methylbenzaldehyde or its very close analogs to specific biological receptors. General studies on substituted benzaldehydes suggest that their interaction with biological targets is highly dependent on their substitution pattern, which dictates their electronic and steric properties, thereby influencing their ability to fit into and interact with the binding pockets of receptors. Further research is required to elucidate the specific receptor binding profiles of this compound and its analogs.

Cell-Based Assays and Biological Pathways

For example, a study on 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB) investigated its effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The results showed that BHMB suppressed the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, BHMB was found to reduce the expression of pro-inflammatory cytokines and inhibit the activation of the ERK, p38, and NF-κB signaling pathways.

In another study, benzaldehyde was shown to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. This was suggested to be mediated through the regulation of 14-3-3ζ-mediated protein-protein interactions. The cytotoxic and apoptotic effects of benzaldehyde have also been evaluated in human lymphocytes, where it was found to increase cytotoxicity and induce DNA damage at certain concentrations.

These findings suggest that substituted benzaldehydes, likely including this compound, could modulate key signaling pathways involved in inflammation and cell proliferation. However, direct experimental evidence for the specific effects of this compound is necessary to confirm these potential activities.

Table of Compounds Mentioned

Compound Name
This compound
2-hydroxy-4-methoxybenzaldehyde
5-bromosalicylaldehyde
1-(4-methoxybenzylidene)-4-methylthiosemicarbazone
4-methoxybenzaldehyde
3,5-dimethoxybenzaldehyde
4-penthylbenzaldehyde

Intellectual Property and Patent Landscape for 3 Bromo 2 Methoxy 5 Methylbenzaldehyde

Patent Analysis and Trends

A detailed analysis of the patent landscape indicates that substituted benzaldehydes, including those with bromo and methoxy (B1213986) functional groups, are frequently cited as starting materials or intermediates in the development of new chemical entities, particularly for pharmaceutical applications. The patents generally focus on the final compounds, which may have therapeutic uses, rather than the intermediates themselves.

Trends in Applications:

Pharmaceuticals: The most prominent trend is the use of substituted benzaldehydes in the synthesis of small molecule drugs. These compounds serve as versatile scaffolds for building more complex molecules with specific biological activities. A notable area of application is in the development of allosteric modulators of hemoglobin, which are being investigated for the treatment of sickle cell disease. google.comgoogle.com

Agrochemicals: While less common than in pharmaceuticals, substituted benzaldehydes can also be used as intermediates in the synthesis of pesticides and herbicides.

Flavors and Fragrances: Certain alkoxy-substituted benzaldehydes are of significant commercial interest in the flavor and fragrance industry. google.com

Trends in Synthesis:

Patents also describe various methods for the synthesis of substituted benzaldehydes. These patents often aim to improve yield, reduce costs, or provide a more environmentally friendly process. For example, processes for producing 4-bromo-2-methoxybenzaldehyde (B1278859) have been patented, highlighting the industrial importance of this class of compounds. google.comgoogle.com

The following table summarizes representative patents that utilize substituted benzaldehydes, illustrating the trend of their use as intermediates.

Patent NumberTitleAssigneeApplication of Substituted Benzaldehyde (B42025)
US9018210B2Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenationGlobal Blood Therapeutics, Inc.As a core scaffold for developing allosteric modulators of hemoglobin. google.com
US10633360B2Efficient process for the synthesis of alkoxy substituted benzaldehydesNot specifiedAs intermediates for flavors, fragrances, and pharmaceutical ingredients. google.com
CN103025696BMethod for the preparation of 4-bromo-2-methoxybenzaldehydeAlbemarle Corp.A process for synthesizing a structurally similar compound, indicating its utility as an intermediate. google.com
US8692026B2Processes for producing 4-bromo-2-methoxybenzaldehydeAlbemarle Corp.Improved synthesis methods for bromo-methoxy-substituted benzaldehydes. google.com

Key Patent Holders and Research Institutions

The key patent holders in the landscape of substituted benzaldehydes are primarily pharmaceutical and chemical companies that focus on the development of novel therapeutics and specialty chemicals.

Key Commercial Entities:

Global Blood Therapeutics, Inc. (acquired by Pfizer): This company has been a major player in patenting substituted benzaldehydes as allosteric modulators of hemoglobin for the treatment of sickle cell disease. google.comnih.gov Their patents extensively cover a wide range of substituted benzaldehydes and their derivatives.

Albemarle Corporation: As a specialty chemicals company, Albemarle holds patents on the processes for producing various substituted benzaldehydes, indicating their role as a potential supplier of these key intermediates. google.comgoogle.com

Research Institutions:

While commercial entities are the primary patent holders, academic and research institutions contribute to the underlying scientific knowledge and may hold patents on novel synthetic methods or initial discoveries of biological activity. However, in the direct context of 3-Bromo-2-methoxy-5-methylbenzaldehyde, specific research institutions as key patent holders are not prominent in the publicly available patent literature.

The table below highlights the key patent holders and their focus area related to substituted benzaldehydes.

Patent HolderFocus AreaExample Patent
Global Blood Therapeutics, Inc.Pharmaceutical development (hemoglobin modulators)US9018210B2 google.com
Albemarle Corp.Chemical synthesis and manufacturingUS8692026B2 google.com

Future Patenting Strategies

Future patenting strategies involving this compound are likely to follow the established trends, focusing on its role as a valuable chemical intermediate.

Potential Future Directions:

Novel Pharmaceutical Applications: Researchers may utilize this compound as a building block to synthesize new drug candidates for a variety of diseases. Future patents will likely claim the final, more complex molecules and their therapeutic uses, with this compound being cited in the synthesis schemes. A review of recent patents on small molecule inhibitors suggests a continuing trend in this direction. nih.govyoutube.com

Process Improvements: As the demand for specific end-products containing this moiety increases, companies may invest in developing and patenting more efficient, cost-effective, and sustainable methods for the synthesis of this compound itself.

New Materials and Agrochemicals: While the current focus is on pharmaceuticals, future research may explore the use of this compound in the development of novel materials or agrochemicals, leading to patent filings in these sectors. The versatility of the benzaldehyde scaffold makes it a candidate for such explorations.

Emerging Research Frontiers and Future Directions for 3 Bromo 2 Methoxy 5 Methylbenzaldehyde

Catalytic Applications

The aldehyde functionality in 3-Bromo-2-methoxy-5-methylbenzaldehyde serves as a key feature for its potential use in catalysis, both as a substrate and as a precursor to catalytic molecules. Research on various substituted benzaldehydes has demonstrated their utility in hydrogenation reactions, which are crucial in industrial chemistry for the synthesis of alcohols, pharmaceuticals, and fragrances.

Furthermore, the aldehyde group can be transformed into various other functionalities, allowing for the synthesis of complex ligands for metal-catalyzed reactions. The presence of the bromo, methoxy (B1213986), and methyl groups can sterically and electronically tune the properties of such ligands, potentially leading to catalysts with enhanced selectivity and activity. The development of catalysts derived from this molecule for applications in cross-coupling reactions or asymmetric synthesis represents a promising, yet underexplored, avenue of research.

Table 1: Influence of Substituents on the Catalytic Hydrogenation of Benzaldehyde (B42025) Derivatives

DerivativeSubstituent PositionConversion Rate (%)Notes
Methoxy-benzaldehydemeta10.0Lower activity observed.
Methoxy-benzaldehydeorthoHigher than paraDemonstrates positional effects.
F-benzaldehydepara32.6Lowest conversion among fluoro-isomers.

This table illustrates how different substituents and their positions on the benzaldehyde ring can affect the outcome of catalytic hydrogenation, suggesting that the specific substitution pattern of this compound will likely impart distinct catalytic behavior.

Supramolecular Chemistry Integration

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers a significant frontier for this compound. The substituents on the aromatic ring are poised to direct the self-assembly of molecules into well-defined, functional architectures. The bromine atom, in particular, is a known participant in halogen bonding, a highly directional interaction that is increasingly utilized in crystal engineering to create robust supramolecular networks. rsc.orgnih.gov

Crystal structure analyses of various multi-substituted benzaldehyde derivatives have revealed that intermolecular interactions such as weak C–H⋯O hydrogen bonds, π–π stacking, and halogen bonding play crucial roles in the formation of their molecular assemblies. rsc.org The interplay of these forces, dictated by the specific substitution pattern, can lead to the formation of diverse and complex supramolecular structures. In the case of this compound, the potential for the bromine atom to act as a halogen bond donor, the methoxy and aldehyde oxygen atoms to act as hydrogen bond acceptors, and the aromatic ring to engage in π–π stacking, presents a rich landscape for the design of novel crystalline materials with tailored properties. rsc.org

These supramolecular assemblies could find applications in areas such as gas storage, separation technologies, and the development of new optical materials. For instance, the incorporation of chromophoric units like brominated aromatic aldehydes into crystalline hosts has been shown to result in materials with interesting phosphorescent properties. researchgate.net

Nanotechnology and Hybrid Materials

In the realm of nanotechnology, functionalized organic molecules are essential for the surface modification of nanoparticles, tailoring their properties for specific applications. The aldehyde group of this compound is a reactive handle that can be used to anchor the molecule onto the surface of nanoparticles, for example, those with amino-functionalized surfaces, through the formation of imine bonds. researchgate.net

This surface functionalization can serve several purposes:

Enhanced Stability: The organic layer can prevent the agglomeration of nanoparticles, enhancing their stability and dispersibility in various media.

Introduction of Functionality: The bromo, methoxy, and methyl groups can impart new chemical properties to the nanoparticles, influencing their interaction with other molecules or their environment. researchgate.net

Biocompatibility: Aldehyde-mediated surface modification can be a strategy to improve the biocompatibility of nanoparticles for biomedical applications like drug delivery and bioimaging. researchgate.net

By covalently attaching this compound to nanoparticles, hybrid materials with novel optical, electronic, or catalytic properties could be developed. The specific substitution pattern of the molecule could be leveraged to fine-tune these properties, opening up possibilities for its use in sensors, advanced coatings, and new composite materials.

Advanced Synthetic Methodologies

The development of efficient and versatile methods for the synthesis of polysubstituted aromatic compounds is a constant focus of organic chemistry. This compound, as a polysubstituted benzaldehyde, is itself a target for novel synthetic strategies and can also serve as a platform for further chemical transformations.

Recent advances in synthetic chemistry have focused on one-pot procedures and the use of novel catalysts to construct complex molecules with high efficiency. nih.govresearchgate.net For instance, methods for the synthesis of functionally substituted benzaldehydes from dihalomethylarenes using zinc chloride as a catalyst have been reported. beilstein-journals.org Additionally, palladium-catalyzed cross-coupling reactions of Weinreb amides with organometallic reagents provide a versatile route to a variety of substituted benzaldehydes. nih.govresearchgate.net

The presence of a bromine atom in this compound makes it an ideal candidate for further functionalization via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the 3-position, leading to a diverse library of novel compounds with potentially interesting properties. The development of regioselective C-H functionalization methods for benzaldehyde derivatives also presents an exciting avenue for the late-stage modification of this molecule. nih.gov

Targeted Biological Applications

Substituted benzaldehydes and their derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. The presence of bromine and methoxy groups in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. The methoxy group is prevalent in many approved drugs and can enhance ligand-target binding and improve metabolic stability. nih.gov Bromophenols and their derivatives, for example, have been investigated for their antioxidant and anticancer activities. rsc.org

Derivatives of this compound could be synthesized and screened for various biological activities, including:

Anticancer Activity: Many chalcones and other compounds derived from substituted benzaldehydes have shown potent anticancer effects.

Antimicrobial Activity: The core benzaldehyde structure can be elaborated to produce compounds with antibacterial and antifungal properties.

Enzyme Inhibition: The specific substitution pattern may allow for targeted binding to the active sites of various enzymes implicated in disease.

For example, a study on methoxy benzaldehyde substituted pyrazolopyrimidine-4-hydrazide derivatives showed promising antibacterial, antifungal, and cytotoxic activities. This highlights the potential of using this compound as a starting material for the synthesis of novel therapeutic agents. The strategic combination of the bromo, methoxy, and methyl groups on the benzaldehyde scaffold provides a unique starting point for the design of molecules with targeted biological profiles.

Table 2: Potential Biological Activities of Substituted Benzaldehyde Derivatives

Compound ClassPotential Biological ActivityReference Compound Example
BromophenolsAntioxidant, AnticancerBis(2,3-dibromo-4,5-dihydroxybenzyl) ether
PyrazolopyrimidinesAntibacterial, Antifungal, CytotoxicMethoxybenzaldehyde substituted derivatives
ChalconesAnticancer(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one

This table summarizes the demonstrated biological activities of compound classes related to this compound, indicating promising avenues for its derivatization and biological evaluation.

Q & A

Q. What are the standard synthetic routes for 3-Bromo-2-methoxy-5-methylbenzaldehyde, and how do reaction conditions influence yield?

The compound is synthesized via bromination of 2-methoxy-5-methylbenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of iron or aluminum chloride as a catalyst. Solvents like dichloromethane or carbon tetrachloride are used under ambient or slightly elevated temperatures .

  • Key Variables :
    • Catalyst selection : FeCl₃ enhances electrophilic substitution efficiency.
    • Solvent polarity : Non-polar solvents minimize side reactions.
    • Temperature : Elevated temperatures (40–60°C) improve reaction kinetics but may degrade sensitive functional groups.
  • Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >90% purity.

Q. What are the common functional group transformations applicable to this compound?

The aldehyde group and bromine substituent enable diverse reactions:

  • Oxidation : Convert the aldehyde to a carboxylic acid using KMnO₄ (aqueous) or CrO₃ (acetic acid) .
  • Reduction : Sodium borohydride (NaBH₄) reduces the aldehyde to a benzyl alcohol .
  • Nucleophilic Substitution : Bromine can be replaced with nucleophiles (e.g., methoxide) under basic conditions (K₂CO₃/DMF) .

Q. How is this compound characterized spectroscopically, and what are the critical spectral markers?

  • ¹H NMR :
    • Aldehyde proton: δ 9.8–10.2 ppm (singlet).
    • Methoxy group: δ 3.8–3.9 ppm (singlet).
    • Methyl group: δ 2.3–2.5 ppm (singlet) .
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Br stretch at ~600 cm⁻¹ .

Advanced Research Questions

Q. How can regioselectivity challenges in further functionalization be addressed?

The bromine atom at the meta position and methoxy group at the ortho position create steric and electronic effects. Strategies include:

  • Directing Groups : Use protecting groups (e.g., silyl ethers) to block reactive sites during substitution .
  • Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective aryl bond formation .

Q. What methodologies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Crystallographic data (e.g., single-crystal X-ray diffraction) from studies like provide definitive bond lengths and angles. Discrepancies in NMR/IR data may arise from:

  • Solvent Effects : Polar solvents shift proton signals (e.g., DMSO-d₆ vs. CDCl₃).
  • Tautomerism : Keto-enol equilibria in solution vs. solid-state structures.
  • Resolution : Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental data for validation .

Q. How can reaction scalability be optimized without compromising purity?

Industrial-scale synthesis employs:

  • Flow Chemistry : Continuous reactors enhance heat/mass transfer, reducing side products .
  • In-line Analytics : Real-time HPLC monitoring adjusts parameters (e.g., residence time) dynamically.

Q. What are the applications of this compound in designing bioactive molecules?

  • Pharmaceutical Intermediates : Used in synthesizing benzodiazepine analogs and antiviral agents via Schiff base formation .
  • Enzyme Probes : The aldehyde group reacts with lysine residues in enzymes, enabling mechanistic studies .

Methodological Recommendations

  • Contradiction Analysis : Use multi-technique validation (e.g., XRD, NMR, DFT) for structural assignments .
  • Scale-up : Prioritize solvent recovery systems (e.g., dichloromethane) to reduce waste .

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